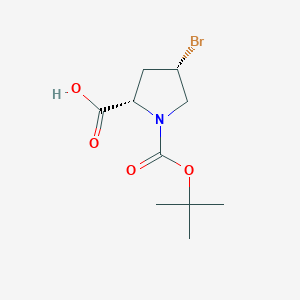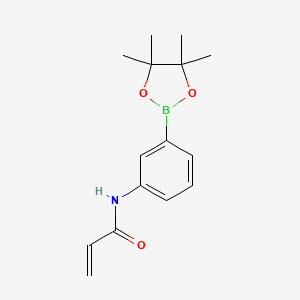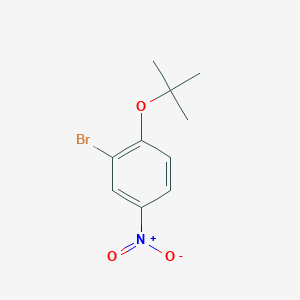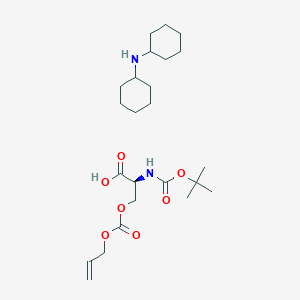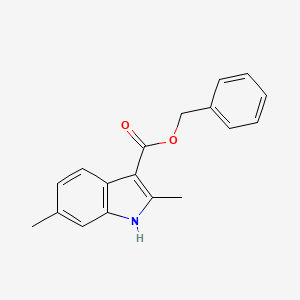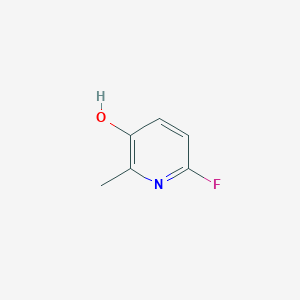
2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid
Descripción general
Descripción
2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid is a chemical compound with the IUPAC name 2-(2,5-difluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 286.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-10(16)11(19-5)7-9(8)15/h6-7H,1-5H3 . This code provides a specific description of the molecule’s structure.It should be stored at a temperature of 2-8°C . The country of origin is CN and it is shipped at room temperature .
Aplicaciones Científicas De Investigación
-
Sequential Suzuki Cross-Coupling Reactions
- Field: Organic Chemistry
- Application: 4-(Methanesulfonyl)phenylboronic acid, a compound similar to the one you’re interested in, is used in sequential Suzuki cross-coupling reactions .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of these reactions are not provided in the source .
-
Copper-Catalyzed Oxidative Trifluoromethylthiolation
- Field: Organic Chemistry
- Application: 4-(Methanesulfonyl)phenylboronic acid is also used in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of these reactions are not provided in the source .
-
Synthesis of Fe Complex for Aromatic C−F Hydroxylation Reactions
- Field: Inorganic Chemistry
- Application: 2,6-Difluoro-4-methoxyphenylboronic acid, another similar compound, is used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of these reactions are not provided in the source .
Safety And Hazards
Propiedades
IUPAC Name |
(2,5-difluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKZJMNHOSAZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



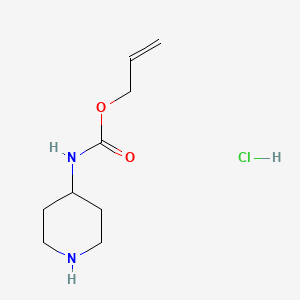
amino}acetic acid](/img/structure/B1446419.png)
